molecular formula C10H10O2 B1601073 3-(4-Methoxyphenyl)prop-2-yn-1-ol CAS No. 37614-59-8

3-(4-Methoxyphenyl)prop-2-yn-1-ol

Cat. No.: B1601073
CAS No.: 37614-59-8
M. Wt: 162.18 g/mol
InChI Key: SUSLWESCFPXNRH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H10O2. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propynyl alcohol group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

It’s suggested that the compound may influence the production of certain molecules like NO and H2O2 , but the exact pathways and their downstream effects need to be further investigated.

Result of Action

Some studies suggest that the compound may influence the production of certain molecules like NO and H2O2 , but more research is needed to fully understand the molecular and cellular effects of this compound’s action.

Biochemical Analysis

Biochemical Properties

3-(4-Methoxyphenyl)prop-2-yn-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes and alter metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, thereby influencing cellular functions and processes. The binding interactions with enzymes and proteins are crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its role in biochemical reactions and cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol can be achieved through several methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, which produces propargyl alcohol. This intermediate can then be further reacted with 4-methoxyphenyl derivatives to yield the desired compound .

Another method involves the use of palladium-catalyzed coupling reactions. For instance, 4-iodoanisole can be reacted with propargyl alcohol in the presence of palladium chloride and copper iodide catalysts in a solvent such as dimethylformamide (DMF) to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as flash chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-(4-Methoxyphenyl)propiolaldehyde.

    Reduction: 3-(4-Methoxyphenyl)prop-2-en-1-ol or this compound, depending on the extent of reduction.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)prop-2-yn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSLWESCFPXNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475628
Record name 3-(4-methoxyphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37614-59-8
Record name 3-(4-methoxyphenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethylamine (80 mL, propargyl alcohol (6.4 mL, 0.11 mol), copper(I)iodide (0.7 g), tetrahydrofuran (25 mL), and tetrakis(triphenylphosphine)palladium(o) (1.2 g) were placed in a 250-mL flask under nitrogen. A solution of p-iodoanisole (23.4 g, 0.1 mol) in 40 mL of tetrahydrofuran was added to the reaction dropwise over 30 minutes. The reaction was stirred for 16 hours at room temperature, then evaporated in vacuo to give a dark brown residue. The residue was dissolved in 200 mL of water and extracted four times with diethyl ether (200 mL). The combined extracts were dried over anhydrous sodium sulfate and evaporated to give a dark brown solid that was purified by column chromatography (silica gel), eluting with 9:1 hexane-ethyl acetate to give 15.38 g of the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
copper(I)iodide
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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